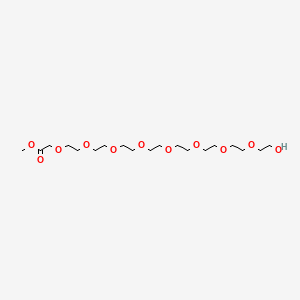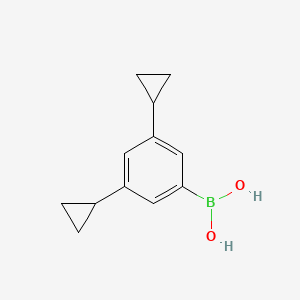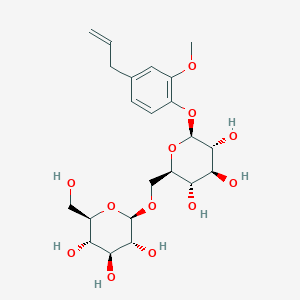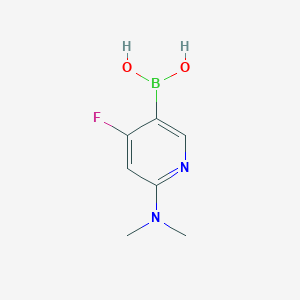![molecular formula C11H15BrO3 B14084445 1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene CAS No. 114605-42-4](/img/structure/B14084445.png)
1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-isopropoxy-2,4-dimethoxybenzene is an organic compound with the molecular formula C11H15BrO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropoxy group, and two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-isopropoxy-2,4-dimethoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 3-isopropoxy-2,4-dimethoxybenzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production methods for 1-bromo-3-isopropoxy-2,4-dimethoxybenzene are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-isopropoxy-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, such as nitration, sulfonation, or Friedel-Crafts acylation, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium or potassium salts of the nucleophile, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and acyl chlorides or anhydrides for Friedel-Crafts acylation, often in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzene derivative, while nitration would introduce a nitro group onto the aromatic ring.
Applications De Recherche Scientifique
1-Bromo-3-isopropoxy-2,4-dimethoxybenzene has several applications in scientific research:
Biology: Its derivatives may be investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound can be a precursor for the development of new drugs or therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-bromo-3-isopropoxy-2,4-dimethoxybenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the bromine atom acts as an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles. In nucleophilic substitution, the bromine atom is a good leaving group, facilitating the replacement by nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,4-dimethoxybenzene: Similar structure but lacks the isopropoxy group.
1-Bromo-3-methylbutane: Different substitution pattern on the benzene ring.
1-Bromo-2-isopropyl-3,4-dimethoxybenzene: Similar structure but with different substituents .
Propriétés
Numéro CAS |
114605-42-4 |
|---|---|
Formule moléculaire |
C11H15BrO3 |
Poids moléculaire |
275.14 g/mol |
Nom IUPAC |
1-bromo-2,4-dimethoxy-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15BrO3/c1-7(2)15-11-9(13-3)6-5-8(12)10(11)14-4/h5-7H,1-4H3 |
Clé InChI |
BPCFAIVHGPTGHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,11,14-Trihydroxy-18,18-dimethyl-3-(3-methylbut-2-enyl)-2,10,19-trioxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),4(9),5,7,14,16,20-heptaen-12-one](/img/structure/B14084362.png)
![{[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene](/img/structure/B14084368.png)


![9-(5-Methyl-1,2-oxazol-3-yl)-8-[3-(propan-2-yloxy)phenyl]-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14084387.png)




![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084416.png)
![8-[3-(azepan-1-yl)propyl]-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084417.png)
![Thieno[2,3-f][1,3]benzodioxole](/img/structure/B14084444.png)
![1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine](/img/structure/B14084451.png)
![N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B14084453.png)
